molecular formula C16H21N5O2 B2984565 N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide CAS No. 1376285-14-1

N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide

Cat. No.: B2984565
CAS No.: 1376285-14-1
M. Wt: 315.377
InChI Key: DANRBJWYLVHSFA-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . The reaction typically involves stirring the reactants without a solvent at room temperature or using a steam bath . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide has diverse applications in scientific research. In chemistry, it serves as a precursor for synthesizing various heterocyclic compounds . In biology and medicine, pyridazinone derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation . They may also interact with ion channels and receptors, affecting cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-methyl-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-16(10-17,12-3-4-12)18-14(22)9-21-6-5-13-11(8-21)7-15(23)20(2)19-13/h7,12H,3-6,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANRBJWYLVHSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCC3=NN(C(=O)C=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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